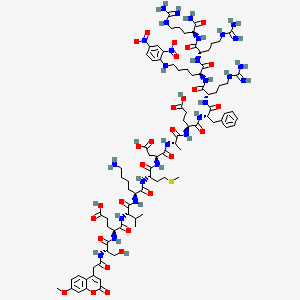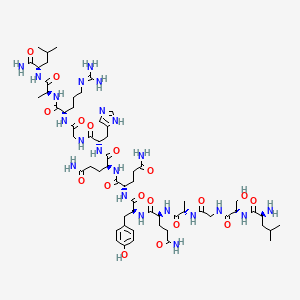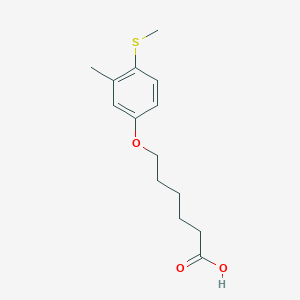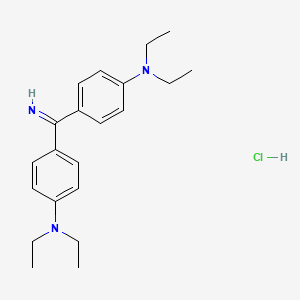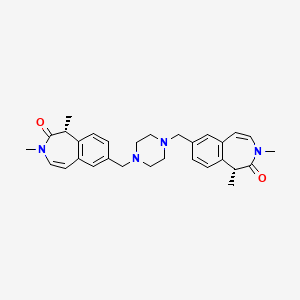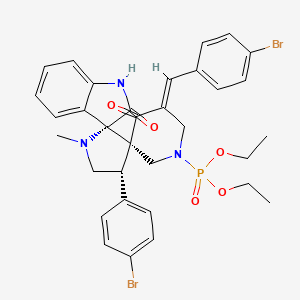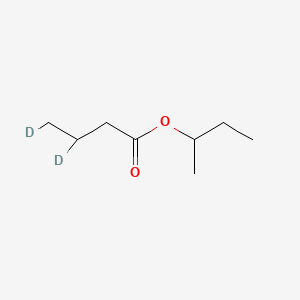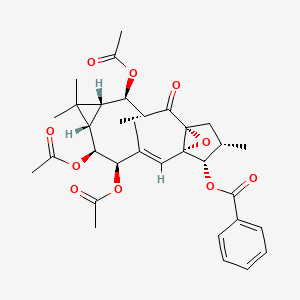
Ingol 7,8,12-triacetate 3-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ingol 7,8,12-triacetate 3-phenylacetate is a highly functionalized ingol diterpene isolated from the latex of plants belonging to the Euphorbiaceae family, such as Synadenium grantii Hook F. This compound has garnered attention due to its potential anti-tumor properties and its ability to inhibit specific signaling pathways involved in cancer progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ingol 7,8,12-triacetate 3-phenylacetate is typically isolated from natural sources, specifically from the latex of Euphorbiaceae plants. The isolation process involves solvent extraction followed by purification using column chromatography techniques . The compound’s structure is confirmed through spectroscopic methods such as NMR and mass spectrometry .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale isolation and purification from plant sources .
Analyse Chemischer Reaktionen
Types of Reactions
Ingol 7,8,12-triacetate 3-phenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Ingol 7,8,12-triacetate 3-phenylacetate has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and functionalization of diterpenes.
Biology: The compound has been studied for its cytotoxic effects on various cancer cell lines, including leukemia and renal cancer cells
Medicine: Due to its potential anti-tumor properties, it is being investigated as a candidate for developing new cancer therapies
Wirkmechanismus
The mechanism by which Ingol 7,8,12-triacetate 3-phenylacetate exerts its effects involves the inhibition of the PI3K/Akt signaling pathway. This pathway plays a crucial role in cell proliferation, survival, and motility, making it a target for cancer therapy . Molecular docking simulations have shown that the compound binds to the active site of PI3Kα, inhibiting its activity and thereby suppressing tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-sitosterol: Another compound isolated from Synadenium grantii Hook F., known for its anti-tumor properties.
Euphol: A diterpenoid with anti-inflammatory and anti-tumor activities.
Germanicol: A triterpenoid with potential anti-inflammatory effects.
Uniqueness
Ingol 7,8,12-triacetate 3-phenylacetate stands out due to its highly functionalized structure and its specific inhibition of the PI3K/Akt signaling pathway. This unique mechanism of action makes it a promising candidate for targeted cancer therapies .
Eigenschaften
Molekularformel |
C33H40O10 |
|---|---|
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
[(1R,3R,4R,5R,7S,8S,9R,10E,12S,13S,14S)-4,8,9-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-13-yl] benzoate |
InChI |
InChI=1S/C33H40O10/c1-16-14-33-29(42-30(38)22-12-10-9-11-13-22)17(2)15-32(33,43-33)28(37)18(3)26(40-20(5)35)23-24(31(23,7)8)27(41-21(6)36)25(16)39-19(4)34/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14+/t17-,18+,23-,24+,25+,26-,27-,29-,32-,33-/m0/s1 |
InChI-Schlüssel |
YEUODJFALSDBCD-KTJPEYBPSA-N |
Isomerische SMILES |
C[C@H]1C[C@]23C(=O)[C@@H]([C@@H]([C@@H]4[C@@H](C4(C)C)[C@@H]([C@@H](/C(=C/[C@@]2([C@H]1OC(=O)C5=CC=CC=C5)O3)/C)OC(=O)C)OC(=O)C)OC(=O)C)C |
Kanonische SMILES |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C5=CC=CC=C5)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


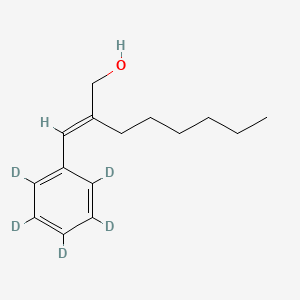
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)
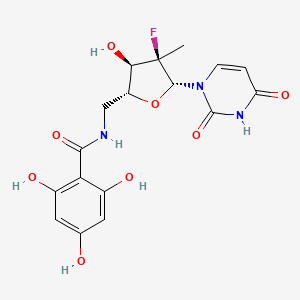
![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)
